![molecular formula C15H14ClNO3S B5777373 1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)
1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline is a chemical compound that belongs to the class of indoline sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, which are required for the proper segregation of chromosomes during mitosis. This results in cell cycle arrest and apoptosis in cancer cells.
In addition to its effects on tubulin, this compound also inhibits the aggregation of amyloid-beta and alpha-synuclein by binding to their hydrophobic regions. This prevents the formation of toxic oligomers and fibrils, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on tubulin and protein aggregation. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization, which results in the disruption of microtubule dynamics and the activation of the mitotic checkpoint.
In addition to its effects on cancer cells, this compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. The compound prevents the formation of toxic oligomers and fibrils, which are thought to be responsible for the neurotoxicity associated with these diseases.
実験室実験の利点と制限
One of the main advantages of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of novel anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, the compound has not yet been extensively evaluated for its toxicity and pharmacokinetic properties, which are important considerations for the development of drugs for clinical use.
将来の方向性
There are several future directions for research on 1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. This could involve the synthesis of analogs with different substituents on the phenyl ring or modifications to the sulfonamide moiety.
Another future direction is the evaluation of the compound's activity against other disease targets, such as viral infections or autoimmune diseases. The compound's ability to inhibit protein aggregation may also have applications in the development of materials with novel properties, such as hydrogels or nanomaterials.
Conclusion
This compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its potent anticancer activity and ability to inhibit protein aggregation make it a promising candidate for the development of novel drugs and materials. However, further research is needed to optimize its chemical structure and evaluate its toxicity and pharmacokinetic properties.
合成法
The synthesis of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with indoline in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent such as dimethylformamide or dichloromethane at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
科学的研究の応用
1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division.
In addition to its anticancer activity, this compound has also been investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, two proteins that are implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-15-7-6-12(10-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFYXCICJRQNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
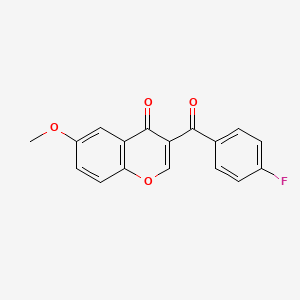
![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
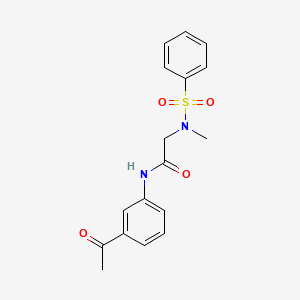
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)
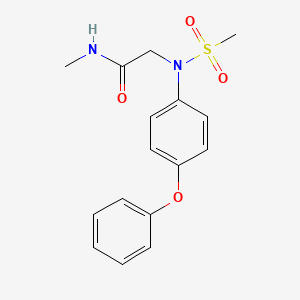
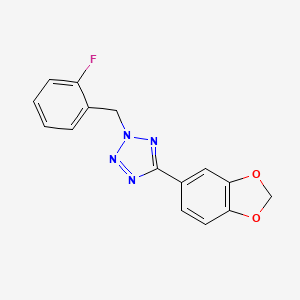
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
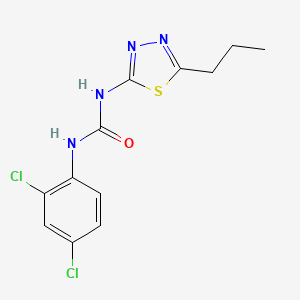
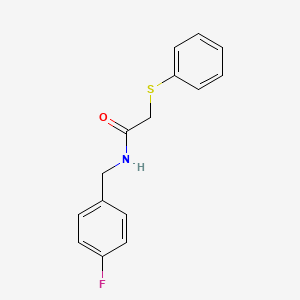
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)